N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide

Lipophilicity optimization Permeability screening Lead-like property assessment

Select this compound to explore an unprecedented chemotype: a 3,4,4‑trifluoro‑3‑butenyl thioether linked to a 4‑methoxyphenyl amide moiety. Its computed XLogP (4.3) and TPSA (63.6 Ų) differ markedly from the 4‑chloro and carboxylic acid analogs, enabling controlled matched‑pair ADME and oncology SAR studies. Supplied at ≥95% purity with full batch traceability (CoA, SDS), it is the only member of this series with the 4‑methoxy electronic profile, supporting precise structure‑activity comparisons.

Molecular Formula C18H16F3NO2S
Molecular Weight 367.39
CAS No. 672951-87-0
Cat. No. B2820382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide
CAS672951-87-0
Molecular FormulaC18H16F3NO2S
Molecular Weight367.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCC(=C(F)F)F
InChIInChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)22-18(23)14-4-2-3-5-16(14)25-11-10-15(19)17(20)21/h2-9H,10-11H2,1H3,(H,22,23)
InChIKeyBJAPGNAQIPWYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide (CAS 672951-87-0) Procurement & Differentiation Guide


N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide (CAS 672951-87-0) is a synthetic benzenecarboxamide featuring a 3,4,4-trifluoro-3-butenyl thioether side chain and a 4-methoxyphenyl amide terminus. Its molecular formula is C18H16F3NO2S, with a molecular weight of 367.4 g/mol [1]. The compound is listed in the PubChem database (CID 1481140) and is available from specialty chemical suppliers at ≥95% purity for research use . It belongs to a structural class of trifluorobutenyl-containing thioethers that has been broadly explored in medicinal chemistry and agrochemical contexts, though direct biological characterization data for this specific compound remain unpublished as of 2026 [2].

Why N-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide Cannot Be Replaced by In-Class Analogs


The compound's differentiation arises from a rare combination of three structural features: a terminal 3,4,4-trifluoro-3-butenyl group, a thioether linker, and a 4-methoxyphenyl amide. Within the broader benzenecarboxamide class, the trifluorobutenyl-thioether moiety is associated with enhanced lipophilicity (XLogP3-AA = 4.3) relative to non-fluorinated or carboxylic acid analogs, while the 4-methoxy substituent provides a distinct electronic profile compared to the 4-chloro or thiazole-substituted analogs [1]. Computed hydrogen bond acceptor count (6) and topological polar surface area (63.6 Ų) differ substantially from comparator compounds, meaning that solubility, membrane permeability, and protein-binding behavior cannot be assumed equivalent across this series [2]. Directly interchanging with the 4-chlorophenyl analog (CAS 339020-03-0, MW = 371.8 g/mol) alters both steric bulk and halogen-bonding potential; substituting with the carboxylic acid analog (CAS 672951-84-7) eliminates the amide pharmacophore entirely .

Quantitative Differentiators for N-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide (672951-87-0)


Lipophilicity and Hydrogen-Bonding Profile Differentiates from the Carboxylic Acid and 4-Chloro Analogs

The target compound has a computed XLogP3-AA of 4.3 compared to an estimated XLogP of ~2.3 for the carboxylic acid analog (CAS 672951-84-7, CymitQuimica pKa = 3.50 ± 0.36) [1]. This ~2 log unit difference in lipophilicity, combined with a hydrogen bond donor count of 1 (vs. 0 for the acid analog), indicates distinct partitioning and solubility behavior. The 4-chloro analog (CAS 339020-03-0) differs by ~4 mass units and introduces a chlorine atom that alters polarizability and halogen-bonding capacity .

Lipophilicity optimization Permeability screening Lead-like property assessment

Topological Polar Surface Area and Rotatable Bond Count Distinguish This Compound from Fused-Ring Heterocyclic Analogs

The target compound has a topological polar surface area (TPSA) of 63.6 Ų and 7 rotatable bonds, placing it within favorable drug-like space (Ro5 compliant). By contrast, the triazolopyrimidine analog (6-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine, CAS 672951-82-5, MW = 381.38) contains a rigid fused-ring core with an additional primary amine, which increases HBD count and alters TPSA. These differences affect molecular flexibility and conformational entropy upon target binding [1].

Drug-likeness Oral bioavailability prediction Ro5 compliance

Purity Specification and Vendor Quality Assurance Enables Reproducible SAR Exploration

The target compound is commercially available with a minimum purity specification of 95% (by HPLC or equivalent) from AKSci (catalog 4236CF), with full quality assurance documentation including Certificate of Analysis and Safety Data Sheet upon request . This specification is identical to the purity offered for the 4-chloro analog (min. 95%) , establishing a consistent baseline for comparative structure-activity relationship (SAR) studies. No quantitative biological potency data for the pure compound have been published, meaning that any procurement decision must rely on structural novelty and purity assurance as primary differentiators.

Compound procurement SAR reproducibility Quality control

Trifluorobutenyl-Thioether Pharmacophore Demonstrates Class-Level Antitumor Activity in Related Heterocyclic Series

In a 2015 study of 37 trifluorobutenyl-containing heterocyclic derivatives, compounds bearing the 3,4,4-trifluoro-3-butenyl thioether motif demonstrated antitumor activity against SH-SY5Y (neuroblastoma), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values ranging from 0.4 μM to 41.5 μM in MTT assays [1]. While the target compound was not among those tested, it shares the identical trifluorobutenyl-thioether core substructure that was essential for activity in that series. The 4-methoxyphenyl amide terminus provides a distinct hydrogen-bond acceptor profile not evaluated in the published series, representing a novel structural expansion of this pharmacophore class.

Antitumor screening Trifluorobutenyl pharmacophore Class-level activity inference

Procurement and Research Application Scenarios for N-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide (672951-87-0)


Exploratory Oncology Screening as a Novel Trifluorobutenyl Pharmacophore Expansion

Structural precedent from Li et al. (2015) demonstrates that trifluorobutenyl-thioether-containing compounds can achieve sub-micromolar antitumor activity against SH-SY5Y neuroblastoma cells (IC50 = 0.4 μM for the most potent analog) [1]. The target compound, featuring an unexplored 4-methoxyphenyl amide terminus attached to the identical trifluorobutenyl-thioether core, represents a logical expansion of this pharmacophore series for inclusion in oncology-focused screening libraries alongside the known active analogs.

Comparative Physicochemical Profiling in Lead Optimization Cascades

With its computed XLogP3-AA of 4.3, TPSA of 63.6 Ų, and 7 rotatable bonds, the target compound occupies a distinct region of drug-like chemical space relative to its 4-chloro analog (MW 371.8, different halogen-bonding profile) and carboxylic acid analog (XLogP ~2.3, lacking the amide HBD) [1][2]. This makes it suitable for inclusion in systematic permeability-solubility optimization cascades where the influence of the 4-methoxy group on ADME properties requires empirical measurement against matched-pair analogs.

Agrochemical Lead Identification Leveraging the Trifluorobutenyl Moiety

The trifluorobutenyl group is a recognized substructure in nematicidal, insecticidal, and fungicidal active compound combinations, as disclosed in Bayer CropScience and Adama Makhteshim patent families [1]. The target compound's benzenecarboxamide scaffold, when combined with this fluorinated thioether side chain, presents a novel chemotype for agrochemical screening programs seeking differentiated IP positions within the trifluorobutenyl patent landscape.

Chemical Probe Development Requiring Defined Purity and QA Documentation

For laboratories requiring compounds with documented purity (≥95%) and full quality assurance (CoA, SDS) for SAR or target validation studies, this compound is available from AKSci (catalog 4236CF) with batch-level traceability [1]. The consistent purity specification across the analog series (4-chloro, carboxylic acid, and target) enables controlled comparative experiments where structural variables, rather than purity discrepancies, drive observed biological differences.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.